N-(2-chlorophenyl)ethanediamide
Description
N-(2-Chlorophenyl)ethanediamide (IUPAC name: this compound) is a substituted amide characterized by a 2-chlorophenyl group attached to an ethanediamide backbone. This compound has garnered attention in medicinal chemistry and materials science due to its structural versatility. Additionally, analogs like N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide exhibit enhanced bioactivity due to auxiliary functional groups, such as benzofuran and dimethylamino moieties .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-5-3-1-2-4-6(5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13) |
InChI Key |
GRCLJSGAHGXXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)ethanediamide typically involves the reaction of 2-chloroaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 2-chloroaniline reacts with ethyl chloroformate in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with ethylenediamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.
Scientific Research Applications
N-(2-chlorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Substituents on the phenyl ring and side chains significantly influence electronic properties and reactivity. For example:
- Side Chain Modifications: The addition of a benzofuran group in N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide introduces π-π stacking capabilities and tertiary amine functionality, which may enhance solubility and receptor interaction .
Table 1: Structural Comparison of Ethanediamide Derivatives
Electronic Environment and ³⁵Cl NQR Studies
³⁵Cl NQR spectroscopy reveals how substituents alter the electronic environment of chlorine atoms in amides:
- Alkyl vs. Aryl Groups : In N-(2-chlorophenyl)acetamide analogs, alkyl side chains lower ³⁵Cl NQR frequencies due to electron-donating effects, while aryl groups (e.g., benzamide) increase frequencies via electron withdrawal .
- Crystallographic Data : Crystal structures of N-(2-chlorophenyl)-2-chlorobenzamide (tetragonal, P4₃) show that side-chain substitution affects bond lengths (e.g., C(S)-C(O)) and angles, influencing molecular packing .
Table 2: ³⁵Cl NQR Frequency Trends in Substituted Amides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
